molecular formula C15H23NO4S2 B2489529 2-methoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4,5-dimethylbenzenesulfonamide CAS No. 1448136-88-6

2-methoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4,5-dimethylbenzenesulfonamide

Cat. No. B2489529
CAS RN: 1448136-88-6
M. Wt: 345.47
InChI Key: YTFLLLIYKRCVEF-UHFFFAOYSA-N
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Description

Sulfonamides represent a significant class of compounds in medicinal chemistry due to their diverse pharmacological properties. While direct information on "2-methoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4,5-dimethylbenzenesulfonamide" is unavailable, similar sulfonamides have been synthesized and analyzed for various applications, including as enzyme inhibitors and anti-cancer agents.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves reactions with sulfonyl chlorides, amines, and sometimes additional functionalization to introduce specific substituents. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide demonstrated the use of X-ray crystallography for structural determination, highlighting the importance of precise synthetic routes for desired sulfonamide derivatives (Al-Hourani et al., 2016).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, provides insights into the arrangement of atoms within sulfonamide molecules. The crystal structure of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide revealed supramolecular architectures controlled by C—H⋯π interactions, indicating how substituents affect molecular packing and interactions (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamides participate in various chemical reactions, contributing to their wide-ranging applications. Their reactivity can be tailored by substituents, as seen in compounds designed as enzyme inhibitors or for specific binding properties. For instance, the docking studies of tetrazole derivatives provided insights into the orientation and interactions within the active site of enzymes, suggesting the potential for targeted chemical reactivity and properties (Al-Hourani et al., 2015).

properties

IUPAC Name

2-methoxy-N-[(3-methoxythiolan-3-yl)methyl]-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-11-7-13(19-3)14(8-12(11)2)22(17,18)16-9-15(20-4)5-6-21-10-15/h7-8,16H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFLLLIYKRCVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCSC2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4,5-dimethylbenzenesulfonamide

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